Product packaging for 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one(Cat. No.:CAS No. 39513-28-5)

1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12816929
CAS No.: 39513-28-5
M. Wt: 162.19 g/mol
InChI Key: IUVMKTSPGKAOCG-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a high-purity benzimidazolone-based compound serving as a versatile building block in organic synthesis and pharmaceutical research. The benzimidazolone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its resemblance to naturally occurring purine bases . This structural motif is found in several commercial drugs and is a key intermediate for developing novel therapeutic agents . Researchers value this specific dimethyl-substituted derivative for constructing more complex molecules with potential pharmacological properties. Benzimidazole derivatives, in general, have demonstrated significant anticancer activity through various mechanisms. These include acting as topoisomerase inhibitors, which interfere with DNA replication and transcription in cancer cells, and as inhibitors of protein kinases like EGFR, which are crucial in cell proliferation and survival signaling pathways . Some derivatives have also been shown to induce cell cycle arrest at specific phases, such as G2/M, and trigger apoptosis, or programmed cell death, in cancer cell lines . Furthermore, the structural framework of benzimidazolones is exploited in the search for new antimicrobial agents . Structural analogues have shown promising activity against various strains of Gram-positive and Gram-negative bacteria, as well as antifungal properties, making them a focus in combating microbial resistance . The compound is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B12816929 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 39513-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39513-28-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3,6-dimethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)10-9(12)11(8)2/h3-5H,1-2H3,(H,10,12)

InChI Key

IUVMKTSPGKAOCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)N2)C

Origin of Product

United States

Synthetic Methodologies for 1,5 Dimethyl 1h Benzo D Imidazol 2 3h One and Analogues

Classical Synthetic Routes to the Benzimidazolone Core

The traditional synthesis of benzimidazolones primarily relies on building the heterocyclic ring from o-phenylenediamine (B120857) precursors. These methods are well-established and widely used, though they can sometimes require harsh reaction conditions. rsc.org

A cornerstone of benzimidazolone synthesis is the condensation of an o-phenylenediamine derivative with a one-carbon (C1) electrophile. This approach directly installs the carbonyl group of the cyclic urea (B33335) structure. The most common C1 sources include phosgene (B1210022) (or its safer equivalents like triphosgene), urea, and 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov

The reaction between o-phenylenediamine and urea is a frequently employed method, often carried out at elevated temperatures. google.comsemanticscholar.org For instance, heating these reactants in the presence of hydrochloric acid can produce benzimidazolone with high yields. semanticscholar.org Another variation involves performing the reaction in an organic solvent with a phase-transfer catalyst, which can improve yields and facilitate a greener process by allowing solvent recycling. google.com The choice of reagents and conditions can be tailored, as shown in the table below.

Table 1: Classical Condensation Reactions for the Benzimidazolone Core

C1 ReagentCatalyst/MediumKey FeaturesReference
UreaHydrochloric Acid (HCl)High temperature (130°C), 95% yield reported. semanticscholar.org
UreaOrganic Solvent, Phase-Transfer CatalystAllows for solvent recycling, achieving up to 98.5% yield. google.com
1,1'-Carbonyldiimidazole (CDI)Flow Chemistry ConditionsEfficient for large-scale preparation with high purity. nih.gov
Carboxylic AcidsAmmonium Chloride (NH4Cl)Used for synthesizing 2-substituted benzimidazoles, a related structure. semanticscholar.org

Beyond direct condensation, various intramolecular cyclization strategies have been developed to form the benzimidazolone ring. These methods often involve forming a key intermediate which then undergoes ring closure.

One such strategy is the intramolecular N-arylation of ureas, where a suitably substituted phenylurea cyclizes to form the benzimidazolone. This can be achieved under relatively mild conditions, for example, using potassium hydroxide (B78521) in DMSO at near-ambient temperatures. organic-chemistry.org Another approach involves the Lossen-type rearrangement of O-activated hydroxamic acids. The in-situ generated isocyanate undergoes an intramolecular attack by an ortho N-nucleophile to yield the benzimidazolone. organic-chemistry.org

More complex, modern strategies include palladium-catalyzed cascade reactions. These methods can couple monosubstituted ureas with 1,2-dihaloaromatic compounds in a single pot. The palladium catalyst orchestrates a sequence of C–N bond formations to construct the heterocycle with high regioselectivity. acs.orgnih.gov

Targeted Synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

The synthesis of the specifically substituted this compound requires precise control over the placement of the two methyl groups at the C5 and N1 positions. This is typically achieved through regioselective strategies.

A logical approach to synthesizing the 1,5-dimethyl derivative begins with a precursor already containing the C5-methyl group. The starting material of choice would be 4-methyl-1,2-phenylenediamine.

Formation of the C5-Methylated Core : The 4-methyl-1,2-phenylenediamine can be condensed with urea, following classical methods, to produce 5-methyl-1H-benzo[d]imidazol-2(3H)-one. This reaction is analogous to the synthesis of the unsubstituted benzimidazolone core. google.comsemanticscholar.org

N1-Methylation : The subsequent step is the methylation of the nitrogen atom. This N-alkylation must be regioselective to favor the N1 position. In a 5-substituted benzimidazolone, the N1 and N3 positions are not equivalent. The electronic properties of the C5-methyl group (an electron-donating group) can influence the acidity and nucleophilicity of the two nitrogen atoms, potentially directing the alkylation. The reaction is typically performed using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

An alternative, highly regioselective method involves a palladium-catalyzed cascade C–N coupling. By starting with a monosubstituted urea and a specifically substituted 1,2-dihaloaromatic system, such as 1-bromo-2-chloro-4-methylbenzene, the benzimidazolone can be constructed with complete regiocontrol from the outset. nih.gov This process relies on the chemoselective nature of the palladium catalyst, which preferentially targets the more reactive C-Br bond before facilitating the intramolecular cyclization involving the C-Cl bond. nih.gov

While a dedicated novel pathway specifically for this compound is not prominently featured in the reviewed literature, its synthesis can be effectively achieved by combining established methods. A robust and predictable synthetic route would be the multi-step sequence starting from 4-methyl-1,2-phenylenediamine, as outlined above.

Another potential novel route could involve the rearrangement of a correspondingly substituted quinoxaline (B1680401) derivative. The rearrangement of quinoxalin-2(1H)-ones to benzimidazoles is a known transformation that proceeds under mild conditions with high yields, offering an alternative to the classical condensation reactions. rsc.org Applying this methodology could provide a new avenue to the 1,5-dimethyl substituted target.

Modern and Green Chemistry Approaches in Benzimidazolone Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for benzimidazolone synthesis. mdpi.comjrtdd.comeijppr.comchemmethod.com These modern approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption.

Key green strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. eijppr.comtandfonline.com

Green Solvents and Catalysts : Researchers have explored the use of water, ionic liquids, and deep eutectic solvents as environmentally benign reaction media. mdpi.comnih.gov Furthermore, catalysts like erbium(III) trifluoromethanesulfonate (B1224126) or supported gold nanoparticles have been used to promote reactions under milder conditions. nih.govbeilstein-journals.org

Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and simplifies product purification. chemmethod.comresearchgate.net

Use of CO₂ : Innovative methods utilize carbon dioxide (CO₂) as a renewable and non-toxic C1 building block for forming the urea linkage in benzimidazolones, offering a highly atom-economical and green alternative to phosgene or its derivatives. organic-chemistry.org

Flow Chemistry : Continuous flow reactors provide excellent control over reaction parameters, leading to higher efficiency, safety, and scalability. The synthesis of benzimidazol-2-one (B1210169) via a CDI-promoted cyclocarbonylation has been successfully optimized using a flow-based approach. nih.gov

Table 2: Modern and Green Approaches in Benzimidazolone Synthesis

ApproachKey FeaturesExampleReference
Microwave IrradiationReduced reaction time, improved yields, eco-friendly.Condensation of o-phenylenediamine with DMF promoted by butanoic acid. tandfonline.com
Green SolventsUse of water, ionic liquids, or deep eutectic solvents (DES).Synthesis using a DES formed from o-phenylenediamine and choline (B1196258) chloride. nih.gov
Flow ChemistryHigh efficiency, purity, and productivity for multigram-scale synthesis.CDI-promoted cyclocarbonylation of o-phenylenediamine. nih.gov
CO₂ as C1 SourceMetal-free, uses atmospheric pressure CO₂, atom-economical.Synthesis of ureas and benzimidazolones from amines and CO₂. organic-chemistry.org
Green CatalysisUse of non-toxic, recyclable catalysts.Erbium(III) trifluoromethanesulfonate catalyzed condensation of o-phenylenediamine with aldehydes. beilstein-journals.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. jocpr.com This approach has been successfully applied to the synthesis of benzimidazole (B57391) derivatives. jocpr.comscispace.com The fundamental principle involves using microwave irradiation to heat polar molecules and ions directly, bypassing the slower process of conventional heating. jocpr.com

For the synthesis of benzimidazoles, microwave irradiation can be employed in the condensation reaction between o-phenylenediamines and various carbonyl compounds, such as carboxylic acids, aldehydes, or esters. jocpr.comscispace.com For instance, the reaction of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative under microwave irradiation can afford the corresponding benzimidazole derivative. scispace.com The use of solid supports or catalysts, such as zeolites or p-toluenesulfonic acid, can further enhance the efficiency of these microwave-assisted reactions. scispace.com A series of benzo‐imidazole (B134444)‐containing 2,4‐dioxothiazolidine derivatives were synthesized using a microwave‐assisted green synthesis approach, which proved to be an environmentally friendly procedure with excellent yields (73–89%) and short reaction times. researchgate.net

Specific protocols for synthesizing imidazolin-5-one derivatives have also benefited from microwave assistance, involving oxazole (B20620) condensation followed by reaction with amino N-heterocyclics. thepharmajournal.com While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the general methodologies for related benzimidazole and benzodiazepine (B76468) structures strongly suggest its applicability. scispace.comscholarsresearchlibrary.com

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles

Reactants Conditions Product Yield Reference
Substituted 2,4-dioxothiazolidine, 2-chloromethyl benzoimidazole, K2CO3 DMF, Microwave Benzo‐imidazole‐containing 2,4‐dioxothiazolidine derivatives 73–89% researchgate.net
o-Phenylenediamine, Formic acid Microwave Benzimidazole High jocpr.com
2-Acetyl benzimidazole, Aromatic aldehyde Ethanol (B145695), NaOH, Microwave Substituted Chalcones - scholarsresearchlibrary.com
Chalcones, o-Phenylenediamine DMF, Microwave 1,5-Benzodiazepine derivatives - scholarsresearchlibrary.com

Catalyst-Free and Metal-Free Synthetic Methodologies

The development of catalyst-free and metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce environmental impact and simplify product purification. For benzimidazole-related structures, several such methodologies have been reported.

A notable example is the catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines. nih.govresearchgate.net These reactions proceed via multicomponent reactions under mild conditions. nih.govresearchgate.net For instance, the reaction of benzimidazolone derivatives with an isocyanide in acetone (B3395972) can unexpectedly lead to tricyclic benzodiazepine derivatives through a four-component reaction involving two molecules of acetone. researchgate.net When benzimidazole substrates with electron-withdrawing groups are used, the reaction shifts to a three-component pathway, yielding dihydroquinoxaline derivatives. nih.govresearchgate.net The omission of certain reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can interestingly still lead to the desired products, highlighting a catalyst-free pathway. researchgate.net

Furthermore, a highly efficient and unprecedented catalyst-free, microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles in a green medium (water), demonstrating the potential for these conditions in heterocyclic synthesis. nih.gov This method provides rapid access to functionalized scaffolds under mild, transition-metal-free conditions. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single step. This approach is atom-economical and reduces waste. researchgate.net

The synthesis of various benzimidazole and benzodiazepine derivatives has been successfully achieved using MCRs. An efficient, general, and convenient protocol for the one-pot synthesis of 1,5-benzodiazepine derivatives involves the three-component condensation of substituted thiophene (B33073) aldehydes, o-phenylenediamine, and ethyl acetoacetate (B1235776) using phosphomolybdic acid as a catalyst in ethanol at 0°C. rhhz.net This method offers mild reaction conditions and high yields of the desired products. rhhz.net

Another example is the iodine/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives from 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones. rsc.org This methodology allows for the formation of multiple C-C and C-N bonds in a single pot under metal-free conditions. rsc.org Similarly, the synthesis of 1,2,3-triazole derivatives has been achieved through a one-pot multicomponent "click" reaction. orientjchem.org The synthesis of 2,4,5-trisubstituted imidazoles can also be accomplished via a one-pot, three-component reaction catalyzed by citric acid. derpharmachemica.com

Table 2: Overview of One-Pot Multicomponent Reactions for Heterocycle Synthesis

Product Type Reactants Catalyst/Conditions Key Features Reference
1,5-Benzodiazepine derivatives Thiophene aldehydes, o-phenylenediamine, Ethyl acetoacetate Phosphomolybdic acid, Ethanol, 0°C Mild conditions, High yields (85-90%) rhhz.net
2-Arylbenzo[d]imidazo[2,1-b]thiazoles 2-Aminobenzothiazoles, Barbituric acids, Aryl acetylenes/ketones I2/DMSO, Conventional or microwave heating Metal-free, Formation of multiple bonds rsc.org
1,2,3-Triazole derivatives Substituted imidazole, NaN3, Benzyl (B1604629) bromide CuI, t-butanol:water Mild conditions, Good yields orientjchem.org
2,4,5-Trisubstituted imidazoles Benzil, Aromatic aldehydes, Ammonium acetate Citric acid, Ethanol Metal-free, Fair to high yields derpharmachemica.com

Chemical Transformations and Derivatization Strategies of this compound

The benzimidazolone scaffold is amenable to various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Substitution Reactions on the Benzene (B151609) and Imidazole Rings

The reactivity of the benzene and imidazole rings in this compound towards substitution reactions is governed by the electronic effects of the substituents. The methyl group at the 5-position of the benzene ring is an activating group, donating electron density to the ring and directing electrophilic substitution to the ortho and para positions relative to it. libretexts.orglibretexts.org The N-methyl group on the imidazole ring also influences the electronic properties of the heterocyclic system. researchgate.net

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, are expected to occur on the benzene ring. msu.edu The directing effect of the existing methyl group and the fused imidazole ring will determine the regioselectivity of these reactions. libretexts.org Substitution on the imidazole ring itself is also possible, with nucleophilic substitution being a common pathway for introducing various functional groups. researchgate.net Copper-catalyzed three-component coupling reactions have been utilized to prepare 1,2-substituted benzimidazoles. nih.gov

Oxidation and Reduction Pathways

Oxidation and reduction reactions offer pathways to modify the this compound structure. Oxidation typically involves the loss of electrons or an increase in the oxidation state of an atom, while reduction is the gain of electrons or a decrease in oxidation state. youtube.com

The methyl groups on the benzene and imidazole rings could potentially be oxidized to carboxylic acids or other oxygenated functionalities under appropriate conditions. The benzimidazolone core itself is relatively stable to oxidation, but harsh conditions could lead to ring-opening.

Reduction reactions can also be employed. For instance, if a nitro group were introduced onto the benzene ring via electrophilic substitution, it could be subsequently reduced to an amino group, providing a handle for further functionalization. imperial.ac.uk The choice of reducing agent is critical for achieving selective transformations. Reagents like sodium borohydride (B1222165) (NaBH4) are less reactive and can selectively reduce aldehydes or ketones in the presence of esters, while lithium aluminum hydride (LiAlH4) is a more powerful reducing agent. imperial.ac.uk

Functional Group Interconversions

Functional group interconversions (FGIs) are essential for elaborating the structure of this compound and its derivatives. imperial.ac.uk These transformations involve converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk

For example, a hydroxyl group, if present, can be converted into a good leaving group like a sulfonate ester (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles. vanderbilt.edu Halides also serve as excellent leaving groups for nucleophilic substitution reactions. vanderbilt.edu The conversion of alcohols to halides can be achieved using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu

If a nitrile group were introduced, it could be reduced to a primary amine using reagents like LiAlH4 or B2H6. vanderbilt.edu These amines can then be used in a wide array of subsequent reactions. The urea-like carbonyl group in the imidazolone (B8795221) ring can also potentially undergo reactions, although it is generally quite stable.

Spectroscopic and Structural Elucidation of 1,5 Dimethyl 1h Benzo D Imidazol 2 3h One Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In derivatives of 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, the signals for the methyl groups are typically observed as sharp singlets in the upfield region. The protons on the aromatic ring appear in the downfield region, with their chemical shifts and splitting patterns being highly dependent on the substitution pattern.

For instance, in the related compound 5-Methyl-1H-benzo[d]imidazole , the aromatic protons C4-H, C7-H, and C6-H appear at δ 7.34 (s), 7.44 (d), and 6.98 (d) ppm, respectively. rsc.org The methyl group protons resonate at δ 2.39 ppm as a singlet. rsc.org For the N-methylated analog, 1-Methyl-1H-benzo[d]imidazole , the N-CH₃ signal is found at δ 3.68 ppm. rsc.org In benzimidazolone derivatives, the chemical shifts are influenced by the carbonyl group. The N-H proton, when present, typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. rsc.org

Table 1: Selected ¹H NMR Data for Benzimidazole (B57391) Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
5-Methyl-1H-benzo[d]imidazoleDMSO-d₆12.28 (s, 1H, NH), 8.01 (s, 1H, C2-H), 7.44 (d, 1H, J = 6.4 Hz, C7-H), 7.34 (s, 1H, C4-H), 6.98 (d, 1H, J = 6.4 Hz, C6-H), 2.39 (s, 3H, CH₃) rsc.org
2-Methyl-1H-benzo[d]imidazoleDMSO-d₆12.20 (s, 1H, NH), 7.48-7.42 (dd, 2H, C4/7-H), 7.09-7.06 (m, 2H, C5/6-H), 2.46 (s, 3H, CH₃) rsc.org
6-Nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-oneDMSO8.27 (d, 1H, J=2.4 Hz, Ar-H), 8.10 (dd, 1H, J=8.8, 2.0 Hz, Ar-H), 7.53 (d, 1H, J=8.8 Hz, Ar-H), 7.21 (m, 4H, Ar-H), 6.8 (m, 6H, Ar-H), 4.35 (m, 4H, OCH₂), 4.27 (m, 4H, NCH₂) nih.gov

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. In this compound derivatives, the carbonyl carbon (C=O) of the imidazolone (B8795221) ring is a key diagnostic signal, typically appearing significantly downfield around 150-180 ppm. imist.ma The carbons of the methyl groups are found in the upfield region (typically 15-35 ppm), while the aromatic carbons resonate between 100 and 150 ppm. rsc.orgimist.ma

For example, in 5-Methyl-1H-benzo[d]imidazole , the aromatic carbons appear at δ 141.49, 130.75, 123.08, and 114.83 ppm, with the methyl carbon at δ 21.17 ppm. rsc.org The presence of substituents on the benzimidazole ring system significantly alters the chemical shifts of the carbons, which can be used to confirm their positions. arabjchem.org

Table 2: Selected ¹³C NMR Data for Benzimidazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)Reference
5-Methyl-1H-benzo[d]imidazoleDMSO-d₆141.49, 130.75, 123.08, 114.83, 21.17 (CH₃) rsc.org
2-Methyl-1H-benzo[d]imidazoleDMSO-d₆151.15, 138.91, 130.90, 114.17, 14.54 (CH₃) rsc.org
2-(4-Fluorophenyl)-5-methyl-1H-benzo[d]imidazoleCD₃OD164.44 (d, J = 246.87 Hz), 149.98, 137.00, 135.46, 133.7, 129.2 (d, J = 3.02 Hz), 125.02, 124.47, 115.9 (d, J = 8.45 Hz), 113.8 (d, J = 21.73 Hz), 20.39 (CH₃) nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons, which is particularly useful for tracing the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

These 2D techniques are essential tools for distinguishing between isomers, such as 1,5-dimethyl and 1,6-dimethyl derivatives, where 1D spectra might be ambiguous. arabjchem.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and formula of a compound. In standard MS, a compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M]⁺ or [M+H]⁺) is measured. For 5-Methyl-1H-benzo[d]imidazole , the mass spectrum shows a molecular ion peak at m/z 132. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of newly synthesized compounds by comparing the experimentally measured exact mass with the theoretically calculated mass. nih.govbeilstein-journals.org For example, in the synthesis of various benzimidazole derivatives, HRMS is routinely used to confirm that the elemental composition of the product matches the expected formula. beilstein-journals.org

Table 3: Mass Spectrometry Data for Benzimidazole Derivatives

CompoundIonization ModeCalculated m/zFound m/zReference
5-Methyl-1H-benzo[d]imidazoleEI132.0687 (for C₈H₈N₂)132 (M⁺) rsc.org
6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-oneESI389.1790 (for C₂₃H₂₃N₃O₃)390 (M+1) nih.gov
5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-oneLC-MS (neg. mode)283.0365 (for C₈H₅N₄O₇)282 [M-H]⁻ nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide key information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1740 cm⁻¹. Other characteristic bands would include C-H stretching for the methyl and aromatic groups (around 2900-3100 cm⁻¹) and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). For related benzimidazoles that are not fully N-substituted, a broad N-H stretching band is observed above 3100 cm⁻¹. rsc.orglew.ro

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Benzimidazole derivatives typically exhibit strong absorption bands in the UV region (200-400 nm) corresponding to π→π* transitions within the aromatic system. d-nb.info The spectrum of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one , for instance, shows absorption maxima (λ_max) at 228, 307, and 400 nm in DMSO. nih.gov The position and intensity of these bands can be influenced by the substitution pattern on the ring and the polarity of the solvent. mdpi.com

Table 4: Spectroscopic (IR and UV-Vis) Data for Benzimidazole Derivatives

CompoundTechniqueCharacteristic FeaturesReference
5-Methyl-1H-benzo[d]imidazoleIR (KBr)3154 cm⁻¹ (N-H stretch) rsc.org
1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-oneIR3311 cm⁻¹ (N-H stretch), 1629 cm⁻¹ (C=N stretch) lew.ro
5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-oneUV-Vis (DMSO)λ_max = 228, 307, 400 nm nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. This technique yields data on bond lengths, bond angles, and intermolecular interactions in the solid state.

For benzimidazolone derivatives, crystallographic studies reveal that the fused bicyclic system is typically close to planar. nih.gov For example, in 1-(4-Methylbenzyl)-1H-benzimidazol-2(3H)-one , the fused-ring system is essentially planar, with a maximum deviation of only 0.009 Å. nih.gov The crystal packing in such derivatives is often dominated by intermolecular hydrogen bonds, particularly N-H···O interactions, which form dimers or extended networks. nih.gov In the absence of N-H donors, C-H···O and π-π stacking interactions become significant in stabilizing the crystal lattice.

The crystal structure of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one shows that it crystallizes in the monoclinic P 21/c space group. nih.gov Such analyses are critical for understanding the three-dimensional structure and packing forces that govern the solid-state properties of these compounds. nih.govmdpi.com

Table 5: X-ray Crystallographic Data for Selected Benzimidazolone Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1-(4-Methylbenzyl)-1H-benzimidazol-2(3H)-oneMonoclinicP2₁/nPlanar fused-ring system; Dihedral angle of 77.41° between benzimidazolone and benzyl (B1604629) rings; Inversion dimers formed by N-H···O hydrogen bonds. nih.gov
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-oneOrthorhombicP 2₁2₁2₁Experimental crystal density of 1.767 g/cm³ at 173 K. nih.gov
5,6-dimethyl-1H-benzo[d]imidazol-3-ium saltTriclinicP-1Structure consists of a (C₁₉H₂₁O₈)⁻ anion, a (C₉H₁₁N₂)⁺ cation, and a water molecule, forming a 2D network via O-H···O and N-H···O hydrogen bonds. mdpi.com

Determination of Molecular Conformation and Stereochemistry

The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of its constituent parts (stereochemistry) are critical to understanding its chemical properties and biological activity. For benzimidazole derivatives, these features are typically elucidated using a combination of spectroscopic methods and computational modeling.

In the absence of crystal structure data, theoretical calculations using methods like Density Functional Theory (DFT) are employed to predict the most stable conformation. These computational studies can calculate the optimized geometry of the molecule, providing insights into its likely shape.

Analysis of Intermolecular Interactions and Crystal Packing

Crystal packing describes how individual molecules arrange themselves in a solid-state lattice. This arrangement is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is key to predicting a material's physical properties.

X-ray diffraction data is paramount for analyzing crystal packing. It reveals the unit cell parameters and the symmetry relationships between adjacent molecules. For example, in the crystal structure of a related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, analysis revealed that N–H⋯O and O–H⋯N hydrogen bonds create an infinite chain motif along a specific crystal axis. rsc.org

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The analysis of the Hirshfeld surface generates a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. For many organic crystals, including various benzimidazole derivatives, these plots often show that H···H, C···H/H···C, and N···H/H···N interactions are the most significant contributors to the crystal packing. nih.gov

For example, a study on two benzimidazole derivatives quantified the contributions of different interactions to the Hirshfeld surface, with H···H contacts accounting for the largest percentage, followed by C···H/H···C and N···H/H···N contacts. iucr.org This type of data, when available, provides a detailed picture of the forces holding the crystal together.

Computational and Theoretical Investigations of 1,5 Dimethyl 1h Benzo D Imidazol 2 3h One

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

No research detailing the MEP or FMO analysis for 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one could be located.

Computational Studies for Biological Target Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized molecules. Similarly, 3D-QSAR extends this by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields, to build more predictive models.

While numerous QSAR and 3D-QSAR studies have been published for various series of benzimidazole (B57391) derivatives with diverse biological activities, including antitubercular, antibacterial, and anticancer effects, no specific QSAR or 3D-QSAR models have been developed for this compound. The existing research focuses on correlating the structural features of different sets of derivatives with their activities, but does not provide specific data or models for the title compound.

Biological Activity and Preclinical Efficacy of 1,5 Dimethyl 1h Benzo D Imidazol 2 3h One Derivatives

Antineoplastic and Anticancer Research

Derivatives of dimethylbenzimidazolone have been primarily investigated as inhibitors of bromodomains, which are key epigenetic readers involved in the regulation of gene expression. Their role in cancer is a subject of ongoing research.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The in vitro cytotoxic effects of dimethylbenzimidazolone derivatives have been evaluated against a range of human cancer cell lines. A notable compound, IACS-9571, a derivative of N,N-dimethylbenzimidazolone, has demonstrated potent and selective inhibition of the bromodomains of Tripartite Motif Containing 24 (TRIM24) and Bromodomain and PHD Finger Containing Protein 1 (BRPF1). acs.orgacs.org Despite its high affinity for these targets, its direct cytotoxic effect on cancer cell proliferation has been reported as modest in some studies. nih.govuniroma1.it

However, when used as a basis for developing Proteolysis Targeting Chimeras (PROTACs), these derivatives have shown more pronounced anti-proliferative effects. For instance, a PROTAC derived from a dimethylbenzimidazolone scaffold, dTRIM24, exhibited increased anti-proliferative activity in acute myeloid leukemia (AML) cells. nih.gov

Research has also explored the anti-proliferative effects of these compounds in multiple myeloma cells. rsc.org While specific IC50 values for 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one derivatives are not widely reported, the data for related dimethylbenzimidazolone compounds are presented below.

Interactive Data Table: In Vitro Activity of Dimethylbenzimidazolone Derivatives

CompoundTargetCancer Cell LineActivityReference
IACS-9571TRIM24/BRPF1Not specifiedPotent inhibitor acs.orgacs.org
dTRIM24TRIM24 (degrader)Acute Myeloid Leukemia (AML)Increased anti-proliferative effects nih.gov
SGC-CBP30CBP/p300Multiple Myeloma (LP-1)Slowdown in proliferation rsc.org
I-CBP112CBP/p300Multiple Myeloma (LP-1)Slowdown in proliferation rsc.org

Investigations into Cell Cycle Modulation (e.g., G2/M Arrest)

The modulation of the cell cycle is a key mechanism through which anticancer agents exert their effects. Research into bromodomain inhibitors has shown that they can induce cell cycle arrest. For instance, inhibitors of the CBP/p300 bromodomains have been shown to cause a slowdown in proliferation through arrest in the G1 phase of the cell cycle in multiple myeloma cells. rsc.org This effect was associated with the downregulation of genes important for cell division and growth, such as MYC. rsc.org

While specific studies on G2/M arrest induced by this compound derivatives are not prominent in the search results, the broader class of bromodomain inhibitors, to which dimethylbenzimidazolone derivatives belong, are known to influence cell cycle progression. rsc.orgnih.gov

Apoptosis Induction Mechanisms (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a critical endpoint for many anticancer therapies. The inhibition of certain bromodomains by derivatives of dimethylbenzimidazolone can lead to apoptosis in cancer cells. Therapeutic targeting of the TRIM24 protein, for which dimethylbenzimidazolone derivatives are potent inhibitors, has been suggested as a strategy to restore p53 functions and induce apoptosis in tumor cells. tandfonline.comnih.gov

Furthermore, PROTACs developed from dimethylbenzimidazolone scaffolds have demonstrated the ability to induce apoptosis. In Jurkat cells, a type of leukemia cell line, a PROTAC based on a dimethylbenzimidazolone derivative successfully caused apoptotic cell death. tandfonline.com

In Vivo Efficacy Studies in Murine Tumor Models

Antimicrobial Research

The benzimidazole (B57391) scaffold is a well-known pharmacophore in antimicrobial drug discovery. However, specific research on the antibacterial properties of this compound derivatives is limited.

Antibacterial Spectrum and Potency (Gram-Positive and Gram-Negative Organisms)

Some studies have reported on the antimicrobial activities of broader classes of benzimidazolone derivatives. For instance, certain benzimidazolone derivatives have been screened for antimicrobial activity and were found to possess promising antibacterial and antifungal properties. acs.org Another study reported that transition metal complexes with ligands derived from 1,3-dimethylbenzimidazolone exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus and Streptococcus pneumoniae) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. researchgate.net A patent also discloses a 1,3-dimethylbenzimidazolone derivative as an inhibitor of the BRPF1 bromodomain, though specific antibacterial data is not detailed. orcid.orgresearchgate.net

Detailed and specific data on the antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration values) for derivatives of this compound were not found in the conducted searches.

Antifungal Activity Assessment

Derivatives of the benzimidazole scaffold have been extensively investigated for their potential as antifungal agents. Research has demonstrated that modifications to the benzimidazole core can yield compounds with significant activity against various fungal pathogens, including clinically relevant Candida species.

Several studies have synthesized and evaluated series of benzimidazole derivatives, revealing key structure-activity relationships. For instance, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown notable activity against Candida albicans. Specifically, compounds such as 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) exhibited a minimum inhibitory concentration (MIC) of 3.9 µg/mL against C. albicans. nih.gov Similarly, the introduction of a 1,3,4-oxadiazole (B1194373) moiety has led to potent antifungal agents. Compounds 4h and 4p from a series of benzimidazole-1,3,4-oxadiazole derivatives displayed an MIC₅₀ value of 1.95 µg/mL against C. albicans, which was comparable to the standard drug Amphotericin B. nih.gov

Further structural modifications, such as the incorporation of a 1,2,4-triazole (B32235) ring, have been explored to target specific fungal enzymes like 14α-demethylase. researchgate.net This approach yielded compounds (e.g., 6b, 6i, and 6j) with potent activity against C. glabrata, showing MIC values of 0.97 μg/mL. researchgate.net The length of alkyl chains attached to the benzimidazole nitrogen also influences antifungal potency. Studies have shown that derivatives like 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole possess strong antifungal effects against various Candida species. nih.gov

Table 1: Antifungal Activity of Selected Benzimidazole Derivatives

Compound/Derivative ClassFungal Strain(s)Activity (MIC/MIC₅₀)Reference
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicans3.9 µg/mL nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Candida albicans3.9 µg/mL nih.gov
Benzimidazole-1,3,4-oxadiazole derivatives (4h, 4p)Candida albicans1.95 µg/mL nih.gov
Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j)Candida glabrata0.97 µg/mL researchgate.net
1-nonyl-1H-benzo[d]imidazole (1a)Candida spp.0.5-256 µg/mL nih.gov
1-decyl-1H-benzo[d]imidazole (2a)Candida spp.2-256 µg/mL nih.gov

Anti-Biofilm Formation and Eradication Studies

Bacterial and fungal biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antimicrobial agents. nih.govplos.org The ability of benzimidazole derivatives to interfere with biofilm processes has become a focus of research. Imidazoles, as a class, are recognized among the small molecules capable of inhibiting biofilm formation. nih.gov

Specific 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent activity in both preventing biofilm formation and eliminating established biofilms. nih.gov Compounds such as 3aa, 3ad, 3ao, and 3aq were effective at inhibiting biofilm development and killing cells within mature biofilms of pathogenic microbes. nih.gov The mechanism often involves interfering with the initial stages of microbial attachment to surfaces or disrupting the extracellular matrix that encases the biofilm community. nih.gov

While much of the research has focused on preventing biofilm formation, some derivatives also show promise in eradicating existing biofilms. plos.orgnih.gov For example, certain halogenated phenazines, which share structural similarities with fused heterocyclic systems, have been shown to completely eradicate S. aureus biofilms at concentrations between 62.5 and 100 μM. nih.gov Studies on benzothiazole (B30560) derivatives, which are structurally related to benzimidazoles, also reported significant eradication of biofilms formed by Klebsiella aerogenes and Acinetobacter baumannii. plos.org This suggests that the broader benzimidazole scaffold is a promising starting point for developing agents that can both prevent and destroy biofilms.

Antitubercular Activity against Mycobacterium Strains

The benzimidazole core is a key pharmacophore in the development of new antitubercular agents. Derivatives have shown potent activity against Mycobacterium tuberculosis, including intracellular bacteria residing within human macrophages. researchgate.netnih.gov

A notable series of 1H-benzo[d]imidazole derivatives demonstrated excellent bactericidal activity against tubercle bacilli with low cytotoxicity. nih.gov Two lead compounds from this series, 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (EJMCh4) and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh6), were found to be highly potent. nih.gov The mechanism of action for these derivatives has been identified as the inhibition of MmpL3, an essential transporter protein in mycobacteria. researchgate.netnih.gov This inhibition disrupts the transport of trehalose (B1683222) monomycolate, a crucial precursor for the mycobacterial outer membrane, thereby interfering with mycolic acid metabolism and inhibiting the synthesis of trehalose dimycolate (TDM). researchgate.netnih.gov

Other benzimidazole derivatives have also shown promise. For instance, 2,5,6-trisubstituted benzimidazoles are known to target the filamenting temperature-sensitive protein Z (FtsZ), which is vital for bacterial cell division. nih.gov Additionally, a derivative, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag), demonstrated a low MIC of 3.9 µg/mL against the related species Mycobacterium smegmatis. nih.gov

Table 2: Antitubercular Activity of Selected Benzimidazole Derivatives

CompoundTarget Organism/ProteinKey FindingsReference
5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (EJMCh4)Mycobacterium tuberculosis / MmpL3Potent antitubercular activity; inhibits TDM synthesis. researchgate.netnih.gov
2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh6)Mycobacterium tuberculosis / MmpL3Potent antitubercular activity; active against intracellular Mtb. researchgate.netnih.gov
2,5,6-trisubstituted benzimidazolesFtsZ ProteinDemonstrate antitubercular activity by targeting FtsZ. nih.gov
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatisMIC of 3.9 µg/mL. nih.gov

Anti-inflammatory Research

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Edema)

The carrageenan-induced paw edema model in rodents is a standard and well-characterized assay for evaluating the acute anti-inflammatory activity of new chemical entities. creative-biolabs.comnih.gov The subcutaneous injection of carrageenan, an irritant, triggers a localized inflammatory response characterized by edema, which is the result of fluid extravasation and the release of pro-inflammatory mediators like histamine, bradykinin, and prostaglandins (B1171923). creative-biolabs.cominotiv.com The inflammatory response is typically biphasic, with an early phase lasting a few hours and a later phase that can extend beyond 24 hours. nih.govnih.gov

This model has been widely used to screen various heterocyclic compounds, including derivatives of imidazolone (B8795221), indazole, and benzodiazepine (B76468), for anti-inflammatory potential. nih.govresearchgate.netnih.gov For example, studies on indazole derivatives, which are isomers of benzimidazoles, demonstrated a significant and dose-dependent inhibition of carrageenan-induced paw edema. nih.govresearchgate.net In one such study, the derivative 5-aminoindazole, at a dose of 100 mg/kg, produced an 83.09% inhibition of inflammation in the fifth hour, an effect comparable to the standard drug diclofenac. nih.gov The efficacy of test compounds is determined by measuring the reduction in paw volume or weight compared to untreated controls. inotiv.com

Modulation of Inflammatory Markers and Pathways

The anti-inflammatory effects of benzimidazole-related structures are often attributed to their ability to modulate key inflammatory pathways and mediators. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins at sites of inflammation. researchgate.net

Other Relevant Biological Investigations

Beyond the antimicrobial and anti-inflammatory activities, the versatile benzimidazole scaffold has been explored for other therapeutic applications. A significant area of investigation is oncology, where benzimidazole derivatives have been designed as potential anticancer agents.

One approach involves targeting DNA structure. Bisbenzimidazole derivatives have been identified as DNA minor groove-binding ligands, which can interfere with DNA replication and transcription, making them promising candidates for cancer chemotherapy. nih.gov Another strategy focuses on inhibiting specific enzymes critical for cancer cell survival and proliferation. For example, (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives have been identified as potent inhibitors of Protein Tyrosine Kinase 6 (PTK6). elsevierpure.com Compounds from this series showed excellent inhibitory activity against PTK6 both in vitro and at the cellular level, with minimal cytotoxicity, suggesting their potential as treatments for PTK6-positive cancers. elsevierpure.com

Additionally, benzimidazole derivatives have been investigated for their metabolic effects. Certain derivatives have been synthesized and evaluated as agonists of imidazoline (B1206853) receptors, showing potential antihyperglycemic activity, which could be relevant for the treatment of diabetes mellitus. nih.gov

Antiprotozoal and Antimalarial Activities (In Vitro and In Vivo)

Derivatives of the benzimidazole scaffold have been extensively investigated for their potential against various protozoan parasites, including those responsible for Chagas disease and malaria.

In the context of antiprotozoal activity, studies have evaluated benzimidazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, a series of 5-chloro-1H-benzimidazole-2-thiol derivatives demonstrated significant in vitro and in vivo trypanocidal effects. nih.gov One of the most active compounds, 5-chloro-1H-benzimidazole-2-thiol, showed a lytic concentration (LC₅₀) of 0.014 mM against the NINOA strain of T. cruzi. nih.gov Furthermore, its methylated derivatives, 5-chloro-1-methyl-1H-benzimidazole-2-thiol and 6-chloro-1-methyl-1H-benzimidazole-2-thiol, exhibited better activity in murine models against the NINOA strain than the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov

The benzimidazole framework is also a key feature in compounds tested against Plasmodium falciparum, the parasite causing the most severe form of malaria. Research into 1H-benzimidazole analogues with phenolic Mannich base side chains revealed dual-stage antimalarial activity. nih.gov These compounds were found to inhibit both hemozoin formation and microtubule function. nih.gov In vivo studies using a P. berghei-infected mouse model showed that certain derivatives could produce a significant reduction in parasitemia. nih.gov Similarly, other screening efforts identified numerous benzimidazole derivatives with submicromolar activity against the asexual blood stages of P. falciparum. nih.govwikipedia.org Some of these compounds also showed activity against the transmissible gametocyte stages, indicating potential for transmission-blocking. nih.govwikipedia.org For example, an in vivo study on 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones, which can be considered related structures, demonstrated significant antimalarial activity in mice infected with the P. berghei ANKA strain, with some derivatives achieving over 70% suppression of parasitemia. bldpharm.com

Table 1: Antiprotozoal and Antimalarial Activity of Benzimidazole Derivatives

Compound Class/DerivativeTarget OrganismAssay TypeKey FindingsReference
5-Chloro-1H-benzimidazole-2-thiolTrypanosoma cruzi (NINOA strain)In Vitro (Lysis)LC₅₀ = 0.014 mM nih.gov
5-Chloro-1-methyl-1H-benzimidazole-2-thiolTrypanosoma cruzi (NINOA strain)In Vivo (Murine model)Showed better activity than nifurtimox and benznidazole nih.gov
1H-Benzimidazole analogues with phenolic Mannich base side chainsPlasmodium falciparum (K1 strain)In Vitro (Antiplasmodial)IC₅₀ values in the sub-micromolar range (e.g., 0.25–0.88 µM) nih.gov
Frontrunner compound 41 (a 1H-benzimidazole analogue)Plasmodium bergheiIn Vivo (Murine model)98% reduction in parasitemia nih.gov
Pyrido[1,2-a]benzimidazole (PBI) analoguesPlasmodium falciparum (NF54 strain)In Vitro (Asexual Blood Stage)Potent activity with IC₅₀ < 100 nM for 6 compounds wikipedia.org
Compound 13 (a 2,3-disubstituted-4(3H)-quinazolinone)Plasmodium berghei (ANKA strain)In Vivo (4-day suppressive test)72.86% mean suppression of parasitemia bldpharm.com

Neuroprotective and Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

The benzimidazole scaffold is a promising framework for developing agents that target neurodegenerative diseases like Alzheimer's and Parkinson's. Research has shown that derivatives of this structure can exert neuroprotective effects through various mechanisms, including anti-inflammatory action, antioxidant properties, and enzyme inhibition. nih.govnih.govacs.org

In models related to Alzheimer's disease (AD), benzimidazole derivatives have been shown to combat neuronal toxicity and memory impairment. nih.govacs.org For example, certain benzimidazole acetamide (B32628) derivatives provided neuroprotection in an ethanol-induced neurodegeneration rat model, which mimics some aspects of AD pathology. nih.govacs.org These compounds were found to ameliorate oxidative stress and reduce the expression of neuroinflammatory markers such as TNF-α and NF-κB. nih.gov Other studies have highlighted the potential of benzimidazole derivatives to act as multi-target agents for AD by inhibiting key enzymes and scavenging free radicals. nih.govresearchgate.net

In the context of Parkinson's disease (PD), a primary strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that contributes to the depletion of dopamine (B1211576) in the brain. Novel benzimidazole derivatives have been designed as potent and selective MAO-B inhibitors. nih.govnih.gov One such derivative, compound 16d, not only exhibited a potent in vitro inhibitory concentration (IC₅₀) of 67.3 nM against human MAO-B but also demonstrated the ability to cross the blood-brain barrier. nih.gov In an MPTP-induced mouse model of PD, this compound significantly alleviated motor deficits. nih.gov Other research has focused on benzimidazole arylhydrazones, which combine MAO-B inhibition with antioxidant and neuroprotective activities, preserving neuronal cell viability against toxins like 6-hydroxydopamine (6-OHDA). nih.gov

Table 2: Neuroprotective Activity of Benzimidazole Derivatives

Compound Class/DerivativeDisease ModelMechanism/TargetKey FindingsReference
Benzimidazole acetamide derivatives (3a, 3b)Ethanol-induced neurodegeneration (AD model)Anti-inflammatory, AntioxidantAmeliorated oxidative stress and reduced expression of TNF-α and NF-κB nih.gov
Synthetic benzimidazole derivativesEthanol-induced memory impairment (AD model)NLRP3 Inflammasome InhibitionReduced neuronal toxicity by regulating cytokines and augmenting antioxidant enzymes nih.gov
Compound 16d (Benzimidazole derivative)MPTP-induced Parkinson's model (mice)hMAO-B InhibitionIC₅₀ = 67.3 nM; alleviated motor impairment in vivo nih.gov
Benzimidazole arylhydrazone (Compound 7)H₂O₂ & 6-OHDA toxicity (PD models)MAO-B Inhibition, NeuroprotectionPreserved synaptosomal viability and glutathione (B108866) levels; more effective than rasagiline nih.gov
Benzofuranyl-2-imidazoles (LSL60101)5xFAD murine model (AD model)Imidazoline I₂ Receptor LigandReduced apoptosis and modulated oxidative stress in the hippocampus nih.gov

Enzyme and Receptor Modulation Studies (e.g., D-Amino Acid Oxidase, Topoisomerase I, Imidazoline I₂ Receptors, CB₂ Receptors)

The versatility of the benzimidazol-2-one (B1210169) scaffold allows for its interaction with a wide array of enzymes and receptors, making it a "privileged structure" in medicinal chemistry.

D-Amino Acid Oxidase (DAAO): A series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones were synthesized and identified as a new class of DAAO inhibitors. acs.orgnih.gov DAAO is an enzyme involved in the degradation of D-serine, a co-agonist at the NMDA receptor, and its inhibition is a therapeutic strategy for schizophrenia. The inhibitory potency of these compounds was found to be highly dependent on the substitution pattern on the benzene (B151609) ring, with IC₅₀ values for the human enzyme reaching the nanomolar range. For example, compound 6e (1-hydroxy-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one) was a particularly potent inhibitor. acs.org

Topoisomerase I: DNA topoisomerases are crucial enzymes for DNA replication and transcription, making them key targets in cancer therapy. Certain 1H-benzimidazole derivatives have been evaluated as inhibitors of human topoisomerase I (Hu Topo I). nih.govnih.gov A study of novel bisbenzimidazoles (BBZs) identified compound 12b as capable of inhibiting 50% of the DNA relaxation activity of Hu Topo I at a concentration of 16 μM. nih.gov These compounds are thought to exert their effect by binding to the DNA minor groove, thereby interfering with enzyme function. nih.gov

Imidazoline I₂ Receptors: Imidazoline I₂ receptors are implicated in a variety of neurological conditions, and their modulation is being explored as a therapeutic avenue for neurodegenerative diseases. nih.gov While not strictly benzimidazol-2-ones, structurally related benzofuranyl-2-imidazoles have been identified as ligands for these receptors. nih.gov The compound LSL60101 (2-(2-benzofuranyl)-2-imidazole) showed affinity for human brain I₂-IR and demonstrated neuroprotective effects in a mouse model of Alzheimer's disease by reducing apoptosis and oxidative stress. nih.gov

Cannabinoid (CB₂) Receptors: The cannabinoid type 2 (CB₂) receptor is primarily expressed in immune tissues, and its activation is associated with anti-inflammatory responses without the psychoactive effects of CB₁ receptor activation. Inspired by natural product motifs, researchers have developed benzo[d]imidazole-based derivatives as CB₂ receptor agonists. By combining the benzimidazole core with structures like resorcinol, compounds with high affinity and selectivity for the CB₂ receptor have been synthesized, presenting opportunities for treating inflammatory conditions.

Table 3: Enzyme and Receptor Modulation by Benzimidazole Derivatives

TargetCompound Class/DerivativeActivityKey DataReference
D-Amino Acid Oxidase (human)1-Hydroxy-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one (6e)InhibitionIC₅₀ = 0.07 µM acs.org
Topoisomerase I (human)Bisbenzimidazole (BBZ) derivative 12bInhibition of DNA Relaxation50% inhibition at 16 µM nih.gov
Imidazoline I₂ ReceptorsLSL60101 (Benzofuranyl-2-imidazole)Binding/NeuroprotectionDecreased pro-apoptotic protein FADD in hippocampus nih.gov
CB₂ ReceptorsBenzo[d]imidazole-resorcinol hybridsAgonismDesigned as selective CB₂ agonists for anti-inflammatory effects

DNA Interaction Studies (e.g., Minor Groove Binding, DNA Relaxation, Thermal Stabilization)

Small molecules that bind to the DNA minor groove can interfere with critical cellular processes like transcription and replication, making them an important class of therapeutic agents. Benzimidazole derivatives, particularly bisbenzimidazoles, are well-documented DNA minor groove binders, often showing a preference for AT-rich sequences. nih.govnih.gov

Spectroscopic methods, including UV-visible, fluorescence, and circular dichroism, have been used to confirm the interaction between benzimidazole derivatives and DNA. nih.govnih.gov A novel benzimidazole derivative, designated MH1, was shown to bind to the DNA minor groove, an interaction confirmed through a Hoechst 33258 displacement assay. nih.gov This binding subsequently inhibits processes like topoisomerase II activity and in vitro transcription. nih.gov

The interaction of these derivatives with DNA can lead to significant functional consequences. The binding can physically block the action of DNA-processing enzymes, as seen with the inhibition of human topoisomerase I-mediated DNA relaxation by certain bisbenzimidazoles. nih.gov This inhibition prevents the enzyme from relieving torsional stress in DNA, which can stall replication and lead to cell cycle arrest, often in the G2/M phase. nih.gov

Furthermore, the binding of these ligands can enhance the stability of the DNA duplex. This is often measured as an increase in the DNA melting temperature (Tₘ). Studies on novel bisbenzimidazole analogues showed that several compounds caused strong thermal stabilization of AT-sequence-specific DNA, indicating a robust binding interaction. nih.gov Similarly, imidazole (B134444)/pyrrole polyamides linked by an azobenzene (B91143) unit demonstrated that binding to the minor groove leads to an increase in the melting temperature of the double-stranded DNA, a direct consequence of the stabilizing effect of the ligand.

Table 4: DNA Interaction Profile of Benzimidazole Derivatives

Compound Class/DerivativeInteraction TypeMethod/AssayKey FindingsReference
Novel Benzimidazole derivative (MH1)Minor Groove BindingHoechst displacement assay, SpectroscopyConfirmed binding to DNA minor groove; inhibits topoisomerase II nih.gov
Bisbenzimidazole analogues (11a, 12a, 12b)Minor Groove Binding & Thermal StabilizationUV absorption, Fluorescence, CD SpectroscopyShowed strong binding affinity and thermal stabilization of AT-rich DNA nih.gov
Bisbenzimidazole (BBZ) derivative 12bDNA Relaxation InhibitionTopoisomerase I DNA Relaxation AssayInhibited relaxation of supercoiled DNA by Hu Topo I nih.gov
Imidazole/pyrrole polyamidesMinor Groove Binding & Thermal StabilizationDNA melting temperature (Tₘ) analysisBinding of ligands increased the Tₘ of double-stranded DNA

Structure Activity Relationship Sar Studies and Rational Ligand Design for 1,5 Dimethyl 1h Benzo D Imidazol 2 3h One Scaffolds

Impact of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the 1,5-dimethyl-1H-benzo[d]imidazol-2(3H)-one scaffold is highly sensitive to the nature and position of various substituents. Modifications at the nitrogen atoms, the benzene (B151609) ring, and through the addition of side chains can dramatically alter potency, selectivity, and pharmacokinetic properties.

The methyl groups at the N1 and C5 positions are defining features of the scaffold and play a crucial role in molecular recognition and biological activity. The N1-methyl group occupies a key chemical space, often contributing to hydrophobic interactions within a target's binding pocket. Its presence also blocks hydrogen bond donation at the N1 position, which can be critical for tuning selectivity against different biological targets.

The C5-methyl group's position on the benzene ring is equally critical. Studies on analogous 2-phenyl-1H-benzo[d]imidazole derivatives have shown that the location of a methyl group on the benzimidazole (B57391) ring can be a decisive factor for biological activity. For instance, in a series designed as GABA-A receptor modulators, placing a methyl group at the 6-position was found to orient the molecule favorably within the allosteric recognition site. mdpi.com In contrast, a 5-methyl derivative induced a steric penalty that flipped the molecule's orientation and abolished the interaction with the receptor. mdpi.com This highlights the steric sensitivity of the C5 position, suggesting that the methyl group in the 1,5-dimethyl scaffold likely serves to optimize interactions in a specific, sterically constrained region of a binding site.

Modifying the available positions on the benzene ring (C4, C6, and C7) is a common strategy to fine-tune the electronic and steric properties of the scaffold, thereby influencing ligand-target interactions.

C6 Position: Research on related benzimidazole scaffolds has shown that the introduction of lipophilic and electron-withdrawing groups at the 5 and/or 6 positions can significantly enhance biological activity. mdpi.com For example, placing a chlorine atom at these positions was found to make inhibitors more effective, likely by stabilizing the inhibitor at the protein surface. mdpi.com In studies of alkylated benzimidazoles as antiviral agents, the nature (polar or non-polar) and position of substituents at the fifth and sixth positions were determined to be pivotal in modulating antiviral properties. nih.gov

C7 Position: While less commonly substituted, the C7 position offers another vector for optimization. In structure-activity relationship studies of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, a scaffold with some structural similarities, the C7 position was a key focus. These studies highlighted the importance of hydrophobic and bulky groups at the C7 position for achieving high inhibitory activity and selectivity. acs.org This suggests that similar substitutions on the this compound scaffold could yield improvements in potency.

C4 Position: The C4 position, being adjacent to the fused imidazole (B134444) ring, presents a sterically hindered environment. Substitutions at this position are less common but could be used to enforce specific conformations or to probe for unique, nearby sub-pockets in a target protein.

The directing effects of substituents are generally predictable, with electron-donating groups typically activating the ring towards electrophilic substitution and directing to ortho/para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.orglibretexts.org

N-alkylation and N-arylation are fundamental strategies in medicinal chemistry to explore the chemical space around a core scaffold. For the this compound scaffold, which is already alkylated at N1, further modification could involve replacing the methyl group or substituting the N3 position.

Studies on related heterocyclic systems demonstrate the impact of such modifications. For instance, N-arylation of 4-chloroquinazolines has been shown to be an effective method for producing potent anticancer agents, with substituents on the aniline (B41778) affecting reactivity due to steric hindrance. beilstein-journals.org In a series of alkylated benzimidazole derivatives developed as potential HIV inhibitors, the substituent at the N-1 position was found to play a significant role in determining the antiviral properties of the compounds. nih.gov Attempted N-alkylation of 2-azidobenzamide has been shown to result in different heterocyclic products depending on the nature of the alkyl halide used, indicating the complexity and potential for diverse outcomes from such reactions. nih.gov These findings underscore that modifying the N1-substituent or introducing groups at N3 can profoundly impact biological activity by altering steric bulk, electronic distribution, and the potential for new interactions.

Attaching side chains to the benzimidazolone core is a primary method for extending the molecule into solvent-exposed regions or adjacent binding pockets, often leading to significant gains in potency and selectivity. The length of the linker and the chemical nature of the terminal functional groups are critical variables.

In a study of benzo[d]thiazol-2(3H)-one analogues, a bioisostere of the benzimidazolone scaffold, the length of the spacer chain between the heterocyclic core and a terminal azepane ring was crucial for determining subtype selectivity for sigma receptors. libretexts.org Similarly, SAR studies on benzimidazole carboxamide-based PARP-1 inhibitors involved the exploration of cyclic amine-containing side chains. nih.gov The introduction of various functional groups, such as amides, esters, and amines, can introduce new hydrogen bonding, ionic, or hydrophobic interactions.

Modification SiteModification TypeObserved Effect on Activity/SelectivityReference Example
Benzene Ring (C6)Addition of Cl (electron-withdrawing, lipophilic)Increased potency, better stabilization at protein surface. mdpi.comAnti-RSV Benzimidazoles
Side ChainVarying methylene (B1212753) spacer length (3 to 6 units)Important for receptor subtype selectivity. libretexts.orgBenzothiazolone Sigma Ligands
Side ChainIntroduction of cyclic amines (e.g., piperazine)Modulates cytotoxic activity against cancer cells. nih.govAnticancer Benzimidazoles
N1-PositionVariation of alkyl substituentPlays an important role in determining antiviral properties. nih.govAnti-HIV Benzimidazoles

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to improve the properties of a lead compound or to discover novel chemical series with similar biological activity. tandfonline.comresearchgate.net Bioisosterism involves substituting a functional group or an entire substructure with another that has similar physical or chemical properties, leading to a comparable biological response. spirochem.com Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold that maintains the original orientation of key functional groups. nih.govtandfonline.com

The 1H-benzo[d]imidazol-2(3H)-one scaffold itself can be considered a bioisostere of other important structures.

Anilide and Benzoxazole (B165842): In the development of VLA-4 antagonists, benzimidazole and benzoxazole derivatives were successfully designed as bioisosteres of an anilide. nih.gov The heterocyclic systems were able to mimic the hydrogen bond accepting character of the original amide oxygen, leading to retained potency with improved bioavailability. nih.gov

Imidazo[1,2-a]pyridine (B132010): Research has shown that 1H-benzo[d]imidazoles can act as bioisosteres of the imidazo[1,2-a]pyridine motif, mimicking its selectivity for the α1/γ2 interface of the GABA-A receptor. mdpi.com

Other Heterocycles: In the search for CB1 receptor antagonists, thiazoles, triazoles, and imidazoles were designed as bioisosteric replacements for a 1,5-diarylpyrazole scaffold, demonstrating that different five-membered heterocycles can serve similar roles in binding. acs.org

These examples demonstrate the versatility of the benzimidazolone core and the potential for discovering novel active compounds by replacing it with, or using it to replace, other heterocyclic systems.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a computational approach central to modern lead optimization. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.com

For benzimidazole derivatives, several pharmacophore models have been successfully developed to guide SAR and design new, more potent compounds.

FXR Agonists: In a study of benzimidazole-based agonists for the Farnesoid X receptor (FXR), a five-point pharmacophore model, HHHRR, was identified as the best hypothesis. This model consists of three hydrophobic features (H) and two aromatic rings (R). tandfonline.comresearchgate.nettandfonline.com This model yielded a robust 3D-QSAR with high predictive power, and subsequent contour map analysis provided insights into how substitutions at different positions on the scaffold would impact activity. tandfonline.comresearchgate.net

PARP-1 Inhibitors: To understand the SAR of benzimidazole carboxamide-based PARP-1 inhibitors, researchers developed 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models, which were built using docked conformations of the inhibitors, provided detailed structural insights that helped to interpret the SAR and guide the design of novel inhibitors. nih.gov

Mechanistic Insights into Biological Interactions of 1,5 Dimethyl 1h Benzo D Imidazol 2 3h One

Molecular Target Identification and Validation

Detailed studies identifying and validating the specific molecular targets of 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one are not described in the available scientific literature. Research on other benzimidazole (B57391) derivatives suggests a wide range of potential targets, including enzymes and receptors, but direct evidence for this specific compound is lacking.

Enzyme Inhibition Kinetics and Mechanism of Action

No specific studies detailing the enzyme inhibition kinetics or the mechanism of action for this compound could be located. While various benzimidazole compounds have been identified as inhibitors of enzymes such as kinases and topoisomerases, there are no available data, such as inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive), for this compound.

Receptor Binding Assays and Agonist/Antagonist Profiling

There is no publicly available data from receptor binding assays for this compound. Consequently, its profile as a potential agonist or antagonist at any specific receptor remains uncharacterized. Studies on other benzimidazole derivatives have shown interactions with various receptors, including G-protein coupled receptors, but such data is absent for this compound.

DNA Binding Modes and Consequences

The interaction of this compound with DNA has not been specifically investigated in the available literature. Benzimidazole scaffolds are known to interact with DNA through various modes, including groove binding and intercalation, which can lead to downstream biological effects. However, without specific studies, the DNA binding mode and the functional consequences of such an interaction for this compound remain unknown.

Cellular Pathway Elucidation

Investigations into the cellular effects of this compound are not documented in the scientific literature.

Investigations of Cellular Uptake and Localization

There are no published studies on the cellular uptake, distribution, or subcellular localization of this compound. Understanding how this compound enters cells and where it accumulates is crucial for elucidating its potential biological activities.

Effects on Key Signaling Cascades

The effects of this compound on key cellular signaling cascades have not been reported. While other benzimidazole derivatives have been shown to modulate various signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation, the impact of this specific compound on any signaling pathway is yet to be determined.

Future Directions in Research on 1,5 Dimethyl 1h Benzo D Imidazol 2 3h One

Development of Next-Generation Analogues for Enhanced Potency and Selectivity

The future of drug development involving the 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one scaffold lies in the rational design of next-generation analogues. The primary goals are to boost biological potency against specific targets and to improve selectivity, thereby minimizing off-target effects.

Strategic structural modifications are central to this effort. Research into related benzimidazole (B57391) structures has shown that substitutions at various positions on the benzimidazole ring system can significantly influence activity. For instance, creating hybrid molecules, such as combining the benzimidazole core with a hydrazone moiety, has yielded compounds with potent multi-kinase inhibitory activity. nih.gov Similarly, introducing halogenated benzylidene groups has led to the development of effective tyrosine kinase inhibitors (TKIs). nih.gov

Another promising strategy involves the modification of substituents on the nitrogen atoms of the imidazole (B134444) ring. Studies on related compounds have demonstrated that replacing or modifying these groups can dramatically alter the compound's interaction with biological targets. For example, the substitution of a quinazolin-4(3H)-one scaffold with a 1-methyl-1H-benzo[d]imidazol-2-amine group resulted in a 15-fold increase in activity against the Pseudomonas aeruginosa PqsR protein. acs.org Furthermore, techniques like single-site C-H to C-F replacement can be employed to enhance metabolic stability without compromising affinity for the target receptor, a strategy successfully used in developing GABA-A receptor modulators. acs.org

Future synthesis efforts will likely focus on creating libraries of derivatives based on the this compound core, exploring a wide range of functional groups and substitution patterns to fine-tune the pharmacological profile.

Analogue Strategy Target/Activity Key Findings Reference
Benzimidazole-Hydrazone HybridsMulti-Kinase Inhibition (e.g., EGFR, HER2, CDK2)Compounds exhibited significant cytotoxic effects against various cancer cell lines. nih.gov
Scaffold ReplacementPqsR Inhibition (P. aeruginosa)Replacing a quinazolinone with a 1-methyl-1H-benzo[d]imidazol-2-amine enhanced potency significantly. acs.org
Single-Site FluorinationGABA-A Receptor ModulationEnhanced metabolic stability without loss of affinity. acs.org
Rearrangement SynthesisBenzimidazol-2-one (B1210169) derivativesNovel rearrangements of 1,5-benzodiazepine-2,4-diones provide new synthetic routes to complex benzimidazolones. researchgate.net

Exploration of Novel Therapeutic Applications

The diverse biological activities reported for benzimidazole derivatives suggest that this compound could be a progenitor for drugs targeting a wide array of diseases. nih.govnih.gov

Oncology: The benzimidazole scaffold is a well-established pharmacophore in cancer research. Derivatives have been developed as inhibitors of crucial cellular targets like topoisomerase I and various protein kinases (e.g., PTK6, EGFR, HER2). nih.govnih.govnih.govelsevierpure.com Future work could adapt the this compound structure to create potent and selective anticancer agents that interfere with DNA replication or key signaling pathways in cancer cells. nih.gov

Infectious Diseases: The need for new antimicrobial agents is critical. Benzimidazole derivatives have shown promise as antibacterial, antifungal, and antiviral agents. nih.govnih.gov A notable area of research is the development of PqsR inhibitors based on the benzimidazole scaffold, which act as anti-virulence agents against the pathogenic bacterium Pseudomonas aeruginosa. acs.org This approach disarms the pathogen rather than killing it, potentially reducing the pressure for resistance development. Other derivatives have shown activity against Staphylococcus aureus (including MRSA) and Candida albicans. nih.gov

Other Therapeutic Areas: Beyond cancer and infections, the versatility of the benzimidazole core extends to other conditions. Derivatives have been investigated as urease inhibitors, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori. nih.gov Furthermore, specific 5-R-1H-benzo[d]imidazole-2-thiol derivatives have been shown to lower intraocular pressure, indicating a potential application in the treatment of glaucoma. rrpharmacology.rurrpharmacology.ru

Therapeutic Area Specific Target/Application Example Derivative Class Reference
Oncology Topoisomerase I InhibitionBis-benzimidazoles (BBZs) nih.gov
Protein Tyrosine Kinase 6 (PTK6) Inhibition(E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one nih.govelsevierpure.com
Infectious Diseases P. aeruginosa Quorum Sensing (PqsR)1H-Benzo[d]imidazole-based PqsR inhibitors acs.org
Antibacterial / Antibiofilm2-(1H-indol-3-yl)-1H-benzo[d]imidazole nih.gov
Other Urease InhibitionNovel benzimidazole derivatives nih.gov
Glaucoma5-R-1H-benzo[d]imidazole-2-thiols rrpharmacology.rurrpharmacology.ru

Advanced Computational Approaches in Drug Discovery

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For a scaffold like this compound, in silico techniques are invaluable for predicting how new analogues will behave.

Molecular Docking and Structure-Based Design: Molecular docking studies can simulate the interaction between a potential drug molecule and its protein target. nih.govnih.gov This allows researchers to predict binding affinity and orientation, guiding the design of more potent inhibitors. For example, docking studies have been used to identify how benzimidazole derivatives bind to enzymes like urease and to understand the structure-activity relationships of multi-kinase inhibitors. nih.govnih.gov This approach was also instrumental in identifying potential antibacterial action mechanisms by modeling interactions with targets like FtsZ proteins. nih.gov

Quantum Mechanics and NMR Prediction: Advanced computational models, such as those using Density Functional Theory (DFT), can be employed to predict spectroscopic properties like NMR chemical shifts. mdpi.com This is particularly useful for confirming the structure of newly synthesized compounds, especially in cases of unexpected reaction outcomes or complex tautomeric forms. mdpi.com These calculations provide a high level of confidence in the structural elucidation of novel analogues.

Future research will undoubtedly leverage these computational tools to build predictive models for the activity and properties of new derivatives of this compound, enabling a more focused and efficient synthetic effort.

Challenges and Opportunities in Translational Research

Translating a promising compound from the laboratory to clinical use is a complex process fraught with challenges. For derivatives of this compound, key hurdles will include optimizing pharmacokinetic properties and ensuring a favorable safety profile.

Metabolic Stability: A significant challenge in drug development is ensuring that a compound is not metabolized and cleared from the body too quickly. The benzimidazole scaffold can be susceptible to metabolic modification. However, this also presents an opportunity for optimization. As demonstrated with GABA-A receptor modulators, strategic chemical modifications, such as fluorination, can be used to block metabolic hotspots and enhance the compound's stability and bioavailability. acs.org

Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target is crucial to avoid unwanted side effects. While some benzimidazole derivatives have been designed as multi-targeted kinase inhibitors for cancer therapy, in many other applications, high specificity is paramount. nih.gov Extensive screening against a panel of related proteins and cell lines will be necessary to characterize the selectivity profile of any new analogue.

Biofilm Penetration: For antibacterial applications, especially in chronic infections, the ability of a drug to penetrate bacterial biofilms is a major challenge. Research on indolylbenzo[d]imidazoles has shown that some compounds not only inhibit biofilm formation but can also kill cells within mature biofilms, representing a significant opportunity for developing treatments for persistent infections. nih.gov

The journey from a promising chemical scaffold to a therapeutic agent is long, but the chemical tractability and diverse biological activities associated with the benzimidazolone core provide a strong foundation for future translational research.

Q & A

Q. What are the common synthetic routes for 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one?

The synthesis typically involves alkylation of benzimidazol-2-one derivatives. For example, alkylation with methyl halides under mild conditions using tetra-n-butylammonium bromide as a catalyst yields N-methylated products like 1-octyl-1H-benzo[d]imidazol-2(3H)-one . Another approach involves oxidizing (1-alkyl-1H-benzo[d]imidazol-2-yl)methanol derivatives with Dess-Martin periodinane (DMP) in dichloromethane to form carbaldehyde intermediates, which can be further modified .

Q. How are benzimidazole derivatives characterized experimentally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and regioselectivity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for (3Z)-3-benzylidene derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weights and fragmentation patterns .

Q. What solvents and catalysts are optimal for benzimidazole functionalization?

Dichloromethane is commonly used for oxidation reactions with DMP , while manganese(IV) oxide in dichloromethane achieves high yields (85%) for carbaldehyde synthesis . Transition-metal-free conditions, such as base-promoted spiro-fused imidazolone formation, are preferred for environmentally friendly synthesis .

Q. How does N-alkylation affect the reactivity of benzimidazol-2-one?

Alkylation at the N1 position enhances stability and modifies electronic properties. For instance, introducing a dodecyl chain increases hydrophobicity, which impacts solubility and biological activity .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of benzimidazole derivatives?

Density functional theory (DFT) with B3LYP/6-31G* basis sets optimizes molecular geometries and evaluates electronic properties like HOMO-LUMO gaps . Molecular docking (e.g., EGFR inhibition studies) assesses binding affinities to biological targets, while ADMET analysis predicts pharmacokinetic and toxicity profiles .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on bioactivity .
  • Experimental validation : Reproduce results under standardized conditions (e.g., fixed temperature, solvent, and catalyst systems) .
  • Meta-analysis : Cross-reference data from crystallography (e.g., hydrogen-bonding patterns ) and spectroscopy to identify structural outliers.

Q. How do heterocyclic ring systems (e.g., piperazine or pyridine) influence the properties of benzimidazole derivatives?

Piperazine rings improve water solubility and bioavailability, while fused pyridine systems (e.g., imidazo[4,5-b]pyridines) enhance pharmacological activity due to increased π-stacking interactions . Substituent positioning on the benzimidazole core also modulates reactivity; for example, 2-phenyl derivatives show higher EGFR inhibition than unsubstituted analogs .

Q. What methodologies optimize reaction yields in multi-step syntheses?

  • One-pot synthesis : Reduces purification steps, as seen in the formation of bis(benzo[4,5]imidazo[1,2-a]pyridines) from acetonitrile precursors .
  • Catalyst screening : Ruthenium complexes achieve 70% yields in carbaldehyde synthesis under mild conditions .
  • Temperature control : Refluxing ethanol with piperidine catalysts facilitates cyclization reactions .

Q. How can photophysical properties of benzimidazole derivatives be exploited in material science?

Derivatives like 2-(5-phenylindol-3-yl)benzimidazole exhibit tunable fluorescence due to extended π-conjugation. Time-dependent DFT (TD-DFT) calculations correlate emission spectra with electronic transitions, enabling applications in organic LEDs or sensors .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity for the same benzimidazole derivative?

Discrepancies often arise from:

  • Assay conditions : Varying cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .
  • Sample purity : Impurities from incomplete alkylation or oxidation can skew bioactivity results .
  • Crystallographic vs. solution-state structures : Solid-state packing (e.g., π-stacking in crystals ) may not reflect behavior in biological systems.

Key Methodological Takeaways

  • Synthesis : Prioritize transition-metal-free or catalytic methods for sustainability .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for structural validation .
  • Computational Tools : Use DFT and docking studies to guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.